
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.
Méthodes De Préparation
The synthesis of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide involves several steps. One common method starts with the reduction of hemin (chloride heme) using iron powder under acidic conditions to produce protoporphyrin. This intermediate is then reacted with hydrobromic acid in acetic acid, followed by neutralization with sodium hydroxide to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different porphyrin derivatives.
Reduction: It can be reduced to form dihydroporphyrin derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of porphyrins.
Biology: It serves as a probe for investigating biological processes involving porphyrins.
Medicine: The compound is studied for its potential therapeutic applications, including its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide is similar to other porphyrin compounds such as:
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin: This compound has a similar structure but lacks the dihydrobromide component.
2,7,12,17-Tetraethyl-3,8,13,18,21,23-hexamethyl-22,24-dihydro-21H,23H-porphyrin: This compound has additional methyl groups compared to the target compound.
Vanadyl etioporphyrin I: This compound contains a vanadium atom coordinated to the porphyrin ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrobromide component, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C32H40Br2N4 |
|---|---|
Poids moléculaire |
640.5 g/mol |
Nom IUPAC |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide |
InChI |
InChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33,36H,9-12H2,1-8H3;2*1H |
Clé InChI |
OFTIRHMWTNCKQL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C(=C3CC)C)C.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12280116.png)
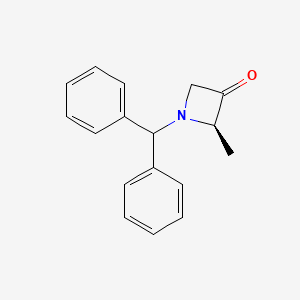
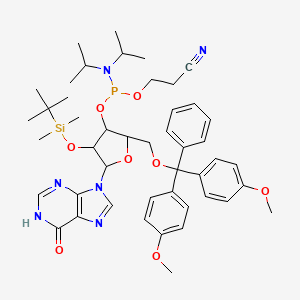
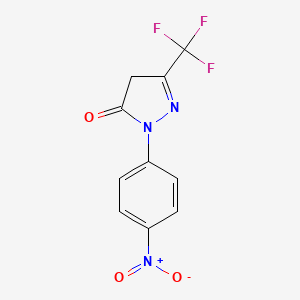
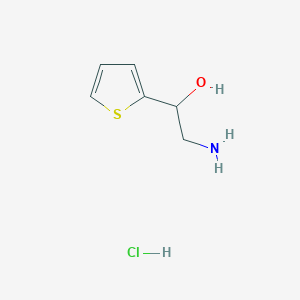


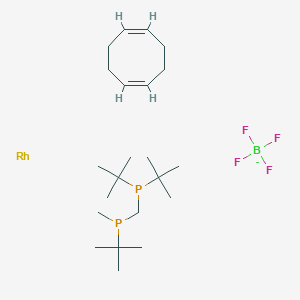

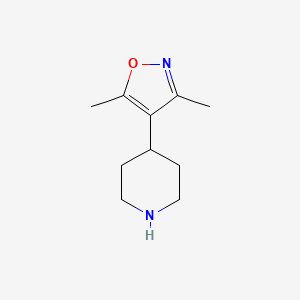
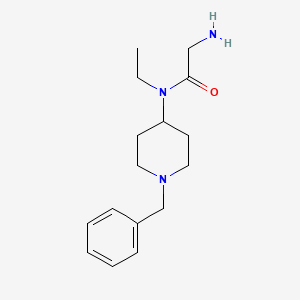
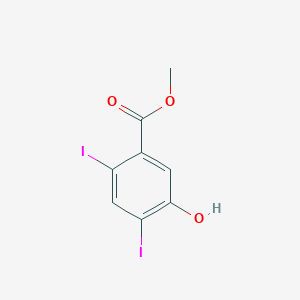
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
